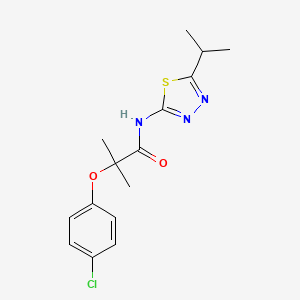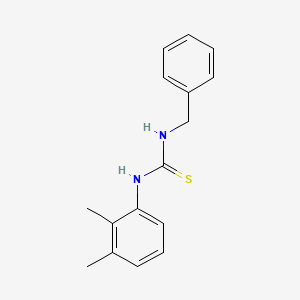
1,1'-(1,5-dioxo-1,5-pentanediyl)bis-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1'-(1,5-dioxo-1,5-pentanediyl)bis-1H-pyrazole, also known as DPP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DPP is a heterocyclic compound that contains two pyrazole rings connected by a pentanediyl linker. It has a molecular formula of C10H10N4O4 and a molecular weight of 254.21 g/mol.
Mechanism of Action
The mechanism of action of 1,1'-(1,5-dioxo-1,5-pentanediyl)bis-1H-pyrazole depends on its specific application. In the field of organic electronics, 1,1'-(1,5-dioxo-1,5-pentanediyl)bis-1H-pyrazole acts as a semiconducting material, allowing for the transport of charge carriers in the device. In the field of medicinal chemistry, 1,1'-(1,5-dioxo-1,5-pentanediyl)bis-1H-pyrazole has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer activities. The exact mechanism of these activities is not fully understood and requires further investigation.
Biochemical and Physiological Effects:
1,1'-(1,5-dioxo-1,5-pentanediyl)bis-1H-pyrazole has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In a study conducted on mice, 1,1'-(1,5-dioxo-1,5-pentanediyl)bis-1H-pyrazole was found to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. In addition, 1,1'-(1,5-dioxo-1,5-pentanediyl)bis-1H-pyrazole has been shown to exhibit antioxidant activity by scavenging free radicals and protecting cells from oxidative stress. Furthermore, 1,1'-(1,5-dioxo-1,5-pentanediyl)bis-1H-pyrazole has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells.
Advantages and Limitations for Lab Experiments
1,1'-(1,5-dioxo-1,5-pentanediyl)bis-1H-pyrazole has several advantages and limitations for use in lab experiments. One advantage is its ease of synthesis, which allows for large-scale production of the compound. In addition, 1,1'-(1,5-dioxo-1,5-pentanediyl)bis-1H-pyrazole exhibits good solubility in common organic solvents, making it easy to handle in the lab. However, one limitation is its low stability under certain conditions, such as exposure to light and air, which can lead to degradation of the compound.
Future Directions
There are several future directions for the study of 1,1'-(1,5-dioxo-1,5-pentanediyl)bis-1H-pyrazole. In the field of organic electronics, further research is needed to optimize the properties of 1,1'-(1,5-dioxo-1,5-pentanediyl)bis-1H-pyrazole-based semiconducting polymers for use in high-performance devices. In the field of medicinal chemistry, further research is needed to elucidate the mechanism of action of 1,1'-(1,5-dioxo-1,5-pentanediyl)bis-1H-pyrazole and to optimize its structure for use as a drug candidate. In addition, further research is needed to explore the potential applications of 1,1'-(1,5-dioxo-1,5-pentanediyl)bis-1H-pyrazole in other fields, such as catalysis and materials science.
Synthesis Methods
1,1'-(1,5-dioxo-1,5-pentanediyl)bis-1H-pyrazole can be synthesized by reacting 1,5-diketone with hydrazine hydrate in the presence of a catalyst under reflux conditions. The reaction proceeds through a condensation reaction between the carbonyl groups of the 1,5-diketone and the hydrazine hydrate, resulting in the formation of the pyrazole rings connected by a pentanediyl linker.
Scientific Research Applications
1,1'-(1,5-dioxo-1,5-pentanediyl)bis-1H-pyrazole has been extensively studied for its potential applications in various fields. In the field of organic electronics, 1,1'-(1,5-dioxo-1,5-pentanediyl)bis-1H-pyrazole has been used as a building block for the synthesis of semiconducting polymers for use in organic solar cells and field-effect transistors. In the field of medicinal chemistry, 1,1'-(1,5-dioxo-1,5-pentanediyl)bis-1H-pyrazole has been investigated for its potential as a drug candidate for the treatment of cancer, diabetes, and inflammation. In addition, 1,1'-(1,5-dioxo-1,5-pentanediyl)bis-1H-pyrazole has been used as a fluorescent probe for the detection of metal ions in biological and environmental samples.
properties
IUPAC Name |
1,5-di(pyrazol-1-yl)pentane-1,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c16-10(14-8-2-6-12-14)4-1-5-11(17)15-9-3-7-13-15/h2-3,6-9H,1,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBVNFWFDRSRIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(=O)CCCC(=O)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-di(1H-pyrazol-1-yl)pentane-1,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)nicotinamide](/img/structure/B5877476.png)
![2-[4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5877487.png)

![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5877508.png)
![N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5877513.png)
![2-(4-chlorophenoxy)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5877522.png)

![N-(2,4-dimethylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5877528.png)
![2-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5877533.png)
![3'-amino-4-tert-butyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5877540.png)



